2-[2-(Naphthalen-1-yl)acetamido]propanoic acid
Description
2-[2-(Naphthalen-1-yl)acetamido]propanoic acid is a naphthalene-derived amino acid analog featuring a naphthalen-1-yl group linked to a propanoic acid backbone via an acetamido bridge. Its molecular formula is C₁₅H₁₅NO₃ (molecular weight: 257.28 g/mol) . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in enzyme inhibition and receptor-binding studies. Its synthesis typically involves coupling naphthalene acetic acid derivatives with amino acids, as outlined in generic procedures for related compounds .
Properties
IUPAC Name |
2-[(2-naphthalen-1-ylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(15(18)19)16-14(17)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEHQQBAKMAHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-1-yl)acetamido]propanoic acid typically involves the reaction of naphthalene-1-acetic acid with an appropriate amine under specific conditions. One common method involves the use of acetic anhydride as a reagent to facilitate the formation of the acetamido group. The reaction is usually carried out in the presence of a catalyst, such as pyridine, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Naphthalen-1-yl)acetamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a naphthalene ring linked to an acetamido group and a propanoic acid moiety. Its reactivity is primarily attributed to the functional groups present:
- Hydrolysis : The acetamido group can undergo hydrolysis under acidic or basic conditions, yielding naphthalene-1-acetic acid and ammonia.
- Esterification and Amidation : The carboxylic acid group can participate in esterification with alcohols or amidation with amines, leading to various derivatives that may exhibit different biological activities.
Chemistry
In synthetic organic chemistry, 2-[2-(Naphthalen-1-yl)acetamido]propanoic acid serves as a versatile building block for the synthesis of more complex molecules. It is utilized in the development of new compounds with potential pharmaceutical applications.
| Application | Description |
|---|---|
| Building Block | Used in synthesizing complex organic molecules. |
| Derivative Formation | Can form various derivatives through chemical reactions. |
Biology
The compound has been studied for its role in biological systems, particularly as a probe for protein-ligand interactions. Its structural similarity to amino acids allows it to mimic certain residues, making it useful in studying enzyme mechanisms and receptor binding.
| Biological Application | Details |
|---|---|
| Protein-Ligand Interactions | Mimics amino acid residues for studying binding affinities. |
| Enzyme Mechanism Studies | Useful in elucidating mechanisms of enzyme action. |
Medicine
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties, similar to non-steroidal anti-inflammatory drugs (NSAIDs). Preliminary studies suggest that it may inhibit cyclooxygenase enzymes, which are critical in the inflammatory response.
| Medical Application | Findings |
|---|---|
| Anti-inflammatory Activity | Exhibits potential to reduce inflammation in experimental models. |
| Analgesic Properties | Modulates pain responses effectively. |
Case studies have shown promise in its therapeutic potential:
- Anti-inflammatory Effects : In vivo studies demonstrated reduced edema in animal models when treated with the compound.
- Pain Modulation : Experimental pain models indicated significant reduction in pain perception following administration of the compound .
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals, including dyes and pigments. Its unique structure allows for diverse applications across various chemical manufacturing processes.
| Industrial Application | Use Case |
|---|---|
| Specialty Chemicals | Intermediate for synthesizing dyes and pigments. |
| Chemical Manufacturing | Serves as a precursor for other chemical compounds. |
Mechanism of Action
The mechanism of action of 2-[2-(Naphthalen-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Key Features
The following compounds are structurally related to 2-[2-(Naphthalen-1-yl)acetamido]propanoic Acid, differing in substituent positions, amino acid backbones, or aromatic moieties:
Physicochemical Properties
Key parameters influencing bioavailability and reactivity:
Key Observations :
- Substituent Position : Naphthalen-1-yl derivatives (e.g., target compound) exhibit higher lipophilicity (LogP ~3.12–3.50) compared to naphthalen-2-yl analogs (LogP ~3.45) due to steric and electronic effects .
- Backbone Length: Extension from acetic acid (C₂) to propanoic acid (C₃) increases molecular weight but minimally affects LogP .
- Aromatic Moieties : Replacement of naphthalene with indole (as in N-(1H-Indol-3-ylacetyl)alanine) reduces LogP (1.98) and increases polarity due to hydrogen-bonding capacity of the indole NH group .
Biological Activity
2-[2-(Naphthalen-1-yl)acetamido]propanoic acid is a compound with notable biological activity, particularly in the fields of anti-inflammatory and antimicrobial research. Its structural characteristics, including the naphthalene moiety and the acetamido functional group, contribute to its diverse interactions with biological systems. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula for this compound is C13H13NO2, with a molecular weight of 217.25 g/mol. The presence of the naphthalene ring enhances its lipophilicity, which can influence its bioavailability and interaction with cellular targets.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of naphthalene have been shown to inhibit pro-inflammatory mediators such as nitric oxide and cytokines in various in vitro models.
Table 1: Comparative Anti-inflammatory Activity of Naphthalene Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of COX enzymes |
| Flufenamic acid | 0.04 | COX-2 inhibition |
| Mefenamic acid | TBD | COX inhibition |
Studies have demonstrated that naphthalene derivatives can significantly reduce edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In a study assessing the antibacterial activity of naphthalene derivatives, it was found that certain modifications led to broad-spectrum efficacy against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of Naphthalene Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Chopra et al., 2017 |
| Escherichia coli | 32 µg/mL | Kumar et al., 2012 |
| Pseudomonas aeruginosa | 64 µg/mL | Kumar et al., 2012 |
These findings support the potential use of this compound as a lead compound for developing new antimicrobial agents.
3. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of naphthalene derivatives. Compounds structurally related to this compound have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models.
Table 3: Antioxidant Activity Comparison
| Compound | % Inhibition at 100 µM | Reference |
|---|---|---|
| This compound | TBD | MDPI Study |
| Flufenamic acid | 50 | MDPI Study |
| Mefenamic acid | TBD | MDPI Study |
Case Studies
A notable case study involved the synthesis and evaluation of various naphthalene derivatives for their anti-inflammatory and antimicrobial activities. The study found that specific substitutions on the naphthalene ring significantly enhanced both anti-inflammatory and antibacterial effects, indicating a structure-activity relationship that could be exploited in drug design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(Naphthalen-1-yl)acetamido]propanoic acid, and how can reaction yields be improved?
- Methodology :
- Step 1 : Use coupling agents like EDC/HOBt for amide bond formation between naphthalen-1-yl acetic acid and L-alanine derivatives.
- Step 2 : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to enhance reaction efficiency .
- Step 3 : Monitor reaction progress via TLC or HPLC and purify via recrystallization or column chromatography.
- Key Data :
| Parameter | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 50°C | 78 | 95 |
| THF, RT | 62 | 88 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- NMR : Look for characteristic signals:
- Naphthalene protons (δ 7.2–8.3 ppm, aromatic region).
- Acetamido methyl group (δ 1.3–1.5 ppm, singlet).
- Carboxylic acid proton (δ 12–13 ppm, broad).
- IR : Confirm amide (1650–1680 cm⁻¹, C=O stretch) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch) functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Enzyme Inhibition : Use fluorometric assays to test inhibition of proteases (e.g., trypsin) or inflammatory mediators (COX-2).
- Cytotoxicity : Employ MTT assays on cell lines (e.g., HEK-293 or HeLa) at concentrations 1–100 μM .
- Reference : Standard protocols for anti-inflammatory and antimicrobial activity screening .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?
- Methodology :
- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions in the molecule.
- Docking : Use AutoDock Vina to simulate interactions with proteins (e.g., COX-2 or bacterial enzymes). Validate with MD simulations for stability .
- Key Insight : ICReDD’s quantum chemical reaction path searches can predict regioselectivity in derivatization reactions .
Q. How to resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., pH, solvent, cell line variability) from literature.
- Control Experiments : Replicate studies with standardized protocols (e.g., ISO guidelines).
- Case Example : Discrepancies in anti-inflammatory activity may arise from differences in LPS-induced vs. cytokine-based inflammation models .
Q. What strategies minimize racemization during large-scale synthesis of the chiral propanoic acid moiety?
- Methodology :
- Chiral Catalysts : Use (R)- or (S)-BINOL-based catalysts to preserve stereochemistry.
- Low-Temperature Synthesis : Conduct reactions below 0°C to reduce kinetic racemization.
- Analytical QC : Monitor enantiomeric purity via chiral HPLC or polarimetry .
Q. How to evaluate environmental impact through degradation pathways and ecotoxicology?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
